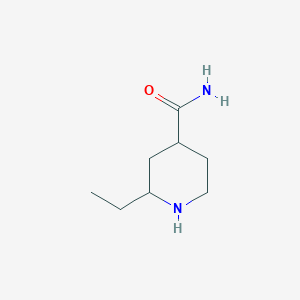![molecular formula C22H24Cl2F2N4O2S B13060744 [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride is a complex organic molecule that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which could be useful in the treatment of various diseases, including cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride involves multiple stepsThe reaction conditions typically involve the use of strong bases and nucleophiles, as well as specific temperature and pressure conditions to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction but often involve specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield a variety of different compounds depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interaction of spiro compounds with biological targets.
Medicine: It has potential as a kinase inhibitor, which could be useful in the treatment of diseases like cancer.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various cellular processes, leading to the death of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Spiro compounds: These compounds have a similar spiro structure and are of interest in medicinal chemistry for their unique properties.
Uniqueness
What sets [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride apart is its combination of a spiro structure with chloro and difluoro groups, which may enhance its binding affinity and specificity for kinase enzymes .
Eigenschaften
Molekularformel |
C22H24Cl2F2N4O2S |
|---|---|
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H23ClF2N4O2S.ClH/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1H |
InChI-Schlüssel |
AQFJECOPBADXTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


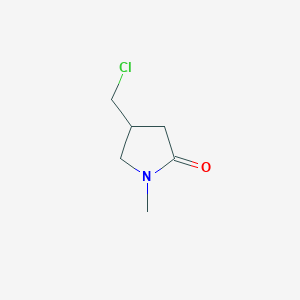
![tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)
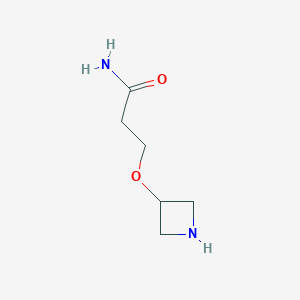
![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)

![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)
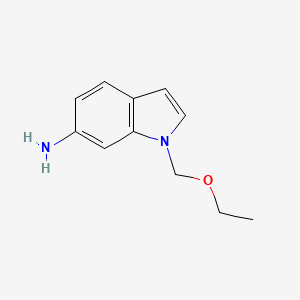
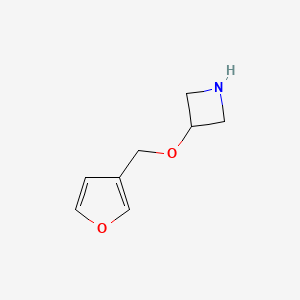
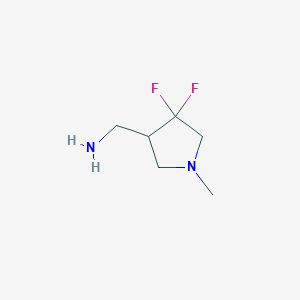
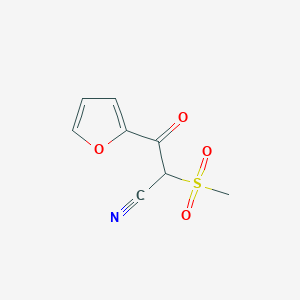
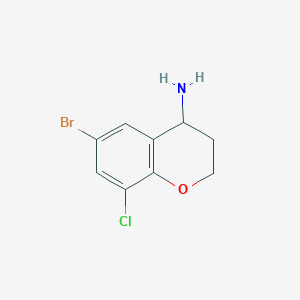
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
